tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety. The tert-butyl group is then added to the piperidine ring through a tert-butoxycarbonyl (Boc) protection step. The final product is obtained after the methoxycarbonyl group is introduced to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups to the pyrazole ring.
Scientific Research Applications
Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The tert-butyl group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-(methoxycarbonyl)-1H-pyrazol-3-yl)piperidine-1-carboxylate is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 4-(3-methoxycarbonyl-1H-pyrazol-5-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-7-5-10(6-8-18)11-9-12(17-16-11)13(19)21-4/h9-10H,5-8H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJWKWBZXOMTFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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